![molecular formula C23H27N5O3 B2480873 乙酸2-(2-(4-((1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)乙酰氨基)苯甲酯 CAS No. 1172249-57-8](/img/structure/B2480873.png)

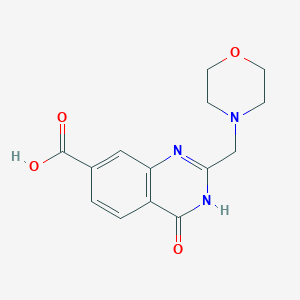

乙酸2-(2-(4-((1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)乙酰氨基)苯甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that often feature in research focusing on the development of therapeutic agents due to the presence of the benzo[d]imidazol moiety, which is known for its biological activity. Compounds featuring this moiety, including derivatives synthesized through various methods, have been explored for their potential in treating diseases or as tools in biochemical research.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including the coupling of benzo[d]imidazole with piperazine derivatives and further functionalization of the resulting product. For example, compounds with structural similarities have been synthesized through reactions that aim to enhance aqueous solubility and oral absorption, indicating the importance of modifying chemical structures for potential therapeutic use (Shibuya et al., 2018).

科学研究应用

ACAT Inhibitor for Treatment of Diseases

Shibuya et al. (2018) 发现了一种水溶性的人类酰基辅酶A:胆固醇O-酰基转移酶(ACAT-1)强效抑制剂,K-604。该化合物对ACAT-1具有显著的选择性,而且在临床前模型中表现出对ACAT-1过表达相关疾病的潜在治疗作用,因为它具有增强的口服吸收和药理效果(Shibuya et al., 2018)。

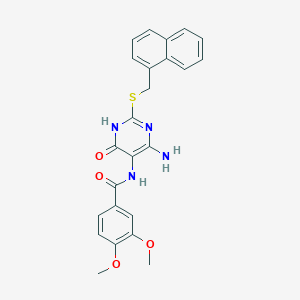

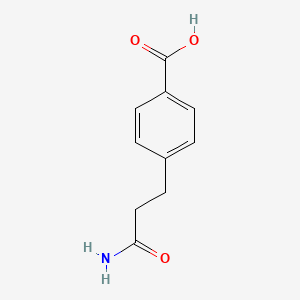

Antimicrobial and Antifungal Applications

Rajkumar et al. (2014) 合成了1-(2-(4,5-二甲基-2-苯基-1H-咪唑-1-基)乙基)哌嗪衍生物,与标准药物相比具有显著的抗菌和抗真菌活性。该研究突出了这些化合物在治疗细菌和真菌感染中的潜在用途(Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014)。

H1-Antihistaminic Agents

Iemura et al. (1986) 制备的一系列2-(4-取代-1-(同)哌嗪基)苯并咪唑类化合物在体外和体内均表现出H1-抗组胺活性。特别是1-(2-乙氧基乙基)-2-(4-甲基-1-同哌嗪基)苯并咪唑,显示出强效的抗组胺活性,表明它们作为过敏反应治疗药物的潜力(Iemura, T. Kawashima, T. Fukuda, K. Ito, & G. Tsukamoto, 1986)。

Antiacetylcholinesterase Activity

Mohsen et al. (2014) 合成了带有哌嗪和硫代氨基甲酸酯基团的苯并噻唑衍生物,研究了它们的潜在抗胆碱酯酶特性。其中一些化合物显示出与多奈哌齐相当的抑制效果,表明它们在治疗与乙酰胆碱酯酶活性相关的疾病中的潜力(Mohsen, Z. Kaplancıklı, Y. Özkay, & L. Yurttaş, 2014)。

Corrosion Inhibition

Yadav et al. (2016) 调查了合成的苯并咪唑衍生物对N80钢在盐酸溶液中的腐蚀抑制作用。这些化合物,尤其是PzMBP,表现出高的抑制效率,暗示它们在工业过程中作为腐蚀抑制剂的应用(Yadav, Sumit Kumar, Taniya Purkait, L. Olasunkanmi, I. Bahadur, & E. Ebenso, 2016)。

作用机制

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce multiple cellular responses .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

属性

IUPAC Name |

ethyl 2-[[2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-2-31-23(30)17-7-3-4-8-18(17)26-22(29)16-28-13-11-27(12-14-28)15-21-24-19-9-5-6-10-20(19)25-21/h3-10H,2,11-16H2,1H3,(H,24,25)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNDRVCEMWLVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)

![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)

![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)